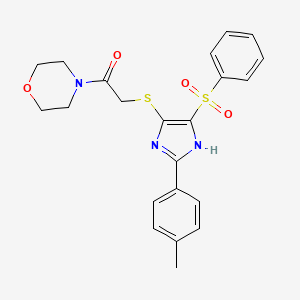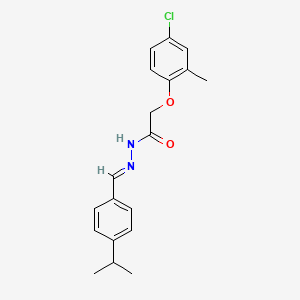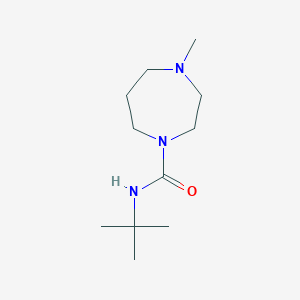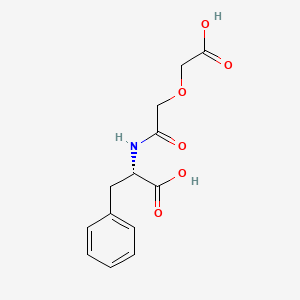
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as Furosemide, and it has been studied for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production.
作用机制
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This leads to increased urine production and a decrease in blood volume, which in turn reduces blood pressure. Furosemide acts on the thick ascending limb of the loop of Henle in the kidneys, where it inhibits the Na+/K+/2Cl- cotransporter. This results in a decrease in the reabsorption of sodium and chloride ions, leading to increased urine production.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase urine output, and improve renal function. Furosemide also has a diuretic effect, which can lead to dehydration if not used properly. In addition, Furosemide can cause electrolyte imbalances, particularly hypokalemia, which can be dangerous if left untreated.
实验室实验的优点和局限性
Furosemide has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. Furosemide also has a number of potential therapeutic applications, making it a useful compound for studying the mechanisms of action and potential side effects. However, Furosemide also has limitations for use in lab experiments. It can be difficult to control the dosage and administration of the compound, and it can also be difficult to obtain accurate measurements of urine output and electrolyte levels.
未来方向
There are a number of future directions for research on Furosemide. One area of research could focus on the development of new derivatives of Furosemide that have improved therapeutic properties and reduced side effects. Another area of research could focus on the use of Furosemide in combination with other compounds for the treatment of hypertension, congestive heart failure, and edema. Finally, research could focus on the development of new methods for the administration of Furosemide, such as transdermal patches or inhalers, to improve patient compliance and reduce side effects.
合成方法
The synthesis of Furosemide involves the reaction of 2-amino-5-chlorobenzophenone with furan-2-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with 2-methoxyphenethylamine to yield Furosemide. This synthesis method has been well-established and has been used in the production of Furosemide for research purposes.
科学研究应用
Furosemide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, congestive heart failure, and edema. Furosemide has also been studied for its potential use in the treatment of acute renal failure, chronic renal failure, and nephrotic syndrome. The compound has been shown to be effective in reducing blood pressure, increasing urine output, and improving renal function.
属性
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-6-3-2-5-14(16)10-11-20-18(23)13-22-19(24)9-8-15(21-22)17-7-4-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXNHKKVBZLDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[b]thiophen-3-yl)ethanol](/img/structure/B2903477.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2903479.png)



![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903485.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)



![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
